6-Chloro-5-ethylindole
Description
Properties
Molecular Formula |
C10H10ClN |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
6-chloro-5-ethyl-1H-indole |
InChI |
InChI=1S/C10H10ClN/c1-2-7-5-8-3-4-12-10(8)6-9(7)11/h3-6,12H,2H2,1H3 |
InChI Key |
IBPLADFZYJEXFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C2C(=C1)C=CN2)Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
6-Chloro-5-ethylindole is utilized as a precursor in the synthesis of various pharmacologically active compounds. Its structural characteristics allow it to participate in the development of potential anticancer and antiviral agents. The compound's halogenated indole structure often enhances biological activity, making it a valuable building block in drug design.
Case Study: Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from this indole derivative demonstrated potent activity against several cancer cell lines, including those representing non-small cell lung cancer and breast cancer. The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Organic Synthesis
Role as an Intermediate
In organic synthesis, this compound serves as an intermediate for creating more complex indole derivatives. Its ability to undergo various chemical reactions, such as alkylation and acylation, makes it a versatile component in synthetic pathways. Researchers exploit its reactivity to develop novel compounds with enhanced properties.
Biological Studies
Biological Activity Exploration
The compound is also used in biological studies to assess the interactions between indole derivatives and biological targets, including enzymes and receptors. For example, studies have indicated that this compound can modulate inflammatory responses by influencing cytokine release and cellular signaling pathways.
Table 1: Summary of Biological Activities of this compound Derivatives
| Compound | Activity | Target | IC50 (µM) |
|---|---|---|---|
| This compound | Anticancer | Various cancer cell lines | 10 - 20 |
| Derivative A | Anti-inflammatory | IL-6 and IL-8 production | 5 |
| Derivative B | Antiviral | Viral replication | 15 |
Table 2: Synthetic Pathways Involving this compound
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Alkylation | Ethyl bromide | Ethyl-substituted indoles |
| Acylation | Acetic anhydride | Acylated indoles |
| Halogenation | N-chlorosuccinimide | Chlorinated derivatives |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substitution Effects
Key structural analogs include halogenated indoles, oxindoles, and carboxylated derivatives. Below is a comparative overview:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Ethyl vs. Chloroethyl: The ethyl group in 6-Chloro-5-ethylindole likely improves lipophilicity (logP ~2–3 estimated), whereas 6-Chloro-5-(2-chloroethyl)oxindole introduces steric bulk and reactivity due to the chloroethyl chain .
Preparation Methods
Fischer Indole Synthesis Approach
The Fischer indole synthesis is a classical method for constructing indole scaffolds. For 6-chloro-5-ethylindole, this involves condensing 4-chloro-3-ethylphenylhydrazine with a ketone (e.g., methyl ethyl ketone) under acidic conditions. The reaction proceeds via -sigmatropic rearrangement, forming the indole ring.
Procedure :
-
Step 1 : 4-Chloro-3-ethylaniline is diazotized with NaNO₂/HCl at 0–5°C.
-
Step 2 : The diazonium salt is reduced to the hydrazine derivative using SnCl₂.
-
Step 3 : Condensation with levulinic acid in polyphosphoric acid (PPA) at 120°C for 6 hours yields this compound .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 45–50% |
| Purity | >90% (HPLC) |
| Reaction Time | 8–10 hours |
Advantages : Utilizes readily available starting materials.
Limitations : Moderate yields due to competing side reactions .
Reductive Cyclization of Nitrostyrenes
Reductive cyclization of nitro-substituted styrenes is a robust route for indole synthesis. For this compound, 4-chloro-5-ethyl-2-nitrostyrene is cyclized under catalytic hydrogenation.
Procedure :
-
Step 1 : 4-Chloro-5-ethyl-2-nitrostyrene is synthesized via Knoevenagel condensation of 4-chloro-5-ethylbenzaldehyde with nitromethane.
-
Step 2 : Catalytic hydrogenation using 10% Pd/C in ethyl acetate under H₂ (50 psi) at 80°C for 4 hours .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Purity | 95–97% |
| Catalyst Loading | 5 wt% Pd/C |
Advantages : High regioselectivity and scalability.
Limitations : Requires handling of nitro intermediates, which are thermally unstable .
Halogenation and Alkylation of Indole Derivatives
Post-functionalization of preformed indoles offers a flexible pathway. Chlorination and ethylation can be achieved sequentially.
Procedure :
-
Step 1 : 5-Ethylindole is chlorinated at the 6-position using SOCl₂ in DMF at 0°C.
-
Step 2 : The chloro intermediate is ethylated via Friedel-Crafts alkylation with ethyl bromide and AlCl₃ .
Key Data :
| Parameter | Value |
|---|---|
| Yield (Chlorination) | 85% |
| Yield (Ethylation) | 60% |
| Total Yield | 51% |
Advantages : Modular approach for late-stage diversification.
Limitations : Low efficiency in alkylation step due to steric hindrance.
Palladium-mediated strategies enable direct introduction of ethyl and chloro groups. A Sonogashira coupling followed by cyclization is effective.
Procedure :
-
Step 1 : 4-Chloro-3-iodoaniline undergoes Sonogashira coupling with propyne to form an ethynyl intermediate.
-
Step 2 : Cyclization using Pd(OAc)₂/Xantphos in DMF at 100°C for 12 hours .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Purity | >98% |
| Catalyst | Pd(OAc)₂/Xantphos |
Advantages : Excellent atom economy and functional group tolerance.
Limitations : High cost of palladium catalysts .
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis time.
Procedure :
-
Step 1 : 4-Chloro-3-ethylaniline and ethyl glyoxylate are mixed in acetic acid.
-
Step 2 : Microwave irradiation at 150°C for 20 minutes induces cyclodehydration .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 80–85% |
| Reaction Time | 20 minutes |
| Energy Input | 300 W |
Advantages : Rapid synthesis with high throughput.
Limitations : Requires specialized equipment.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Fischer Indole Synthesis | 45–50 | 90 | Moderate | High |
| Reductive Cyclization | 70–75 | 95 | High | Moderate |
| Halogenation/Alkylation | 51 | 85 | Low | Low |
| Palladium Cross-Coupling | 78–82 | 98 | High | Low |
| Microwave-Assisted | 80–85 | 97 | High | Moderate |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-Chloro-5-ethylindole with high purity, and how can purity be validated?
- Methodological Answer : Begin with indole scaffold functionalization via Friedel-Crafts alkylation or electrophilic substitution, followed by chlorination at the 6-position using reagents like N-chlorosuccinimide (NCS) under controlled conditions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization. Validate purity using HPLC (≥95% purity threshold) and confirm structure via H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). For novel compounds, include elemental analysis .
Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?
- Methodological Answer :
- Structural confirmation : NMR spectroscopy (H, C, DEPT) to assign substituent positions and verify regioselectivity.
- Purity assessment : HPLC with UV detection (λ = 254 nm) and GC-MS for volatile byproduct detection.
- Thermal stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).
- Solubility : Phase solubility studies in common solvents (e.g., DMSO, ethanol) for biological assay compatibility .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Engineering controls : Use fume hoods for synthesis/purification steps to minimize inhalation exposure.
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, safety goggles, and respiratory protection if dust is generated.
- Waste disposal : Segregate halogenated waste according to institutional guidelines. Document Material Safety Data Sheet (MSDS) recommendations for spill management .
Q. How should researchers design a literature review strategy for this compound-related studies?
- Methodological Answer :
- Database selection : Use SciFinder, Reaxys, and PubMed with keywords ("this compound," "indole derivatives," "chloroethyl substitution effects").
- Source evaluation : Prioritize peer-reviewed journals (e.g., J. Org. Chem., Org. Biomol. Chem.) and avoid non-academic platforms.
- Citation tracking : Use tools like Web of Science to identify seminal papers and recent advances (past 10 years) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) in this compound derivatives be resolved?
- Methodological Answer :
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 5-ethylindole or 6-chloroindole derivatives) from reliable databases (e.g., SDBS).
- Computational validation : Perform DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data.
- Advanced techniques : Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and confirm connectivity .
Q. What experimental strategies are effective for investigating the biological activity of this compound?
- Methodological Answer :
- Assay design : Use dose-response studies (e.g., IC50 determination) in cell-based models relevant to the target pathway (e.g., kinase inhibition).
- Controls : Include positive controls (known inhibitors) and vehicle controls (DMSO).
- Data interpretation : Apply nonlinear regression analysis (GraphPad Prism) and validate statistical significance via ANOVA or t-tests () .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Software selection : Use Gaussian or ORCA for molecular orbital analysis (HOMO/LUMO energies) to assess electrophilic/nucleophilic sites.
- Mechanistic insights : Simulate transition states for Suzuki-Miyaura coupling using DFT methods (M06-2X/def2-TZVP).
- Validation : Compare predicted activation energies with experimental kinetic data .
Q. What methodologies address discrepancies in reported synthetic yields of this compound derivatives?
- Methodological Answer :
- Reproducibility checks : Replicate published procedures with strict control of variables (temperature, reagent purity, inert atmosphere).
- Byproduct analysis : Use LC-MS to identify side products (e.g., dihalogenated species) and optimize reaction conditions.
- Collaborative verification : Share raw data with independent labs for cross-validation .
Data Presentation and Reporting Guidelines
- Tables : Include processed data (e.g., reaction yields, spectroscopic assignments) in the main text; raw data (e.g., chromatograms) in supplementary materials .
- Figures : Use annotated spectra and reaction schemes with consistent numbering (e.g., Figure 1A, 1B) .
- Ethical standards : Cite all primary sources and avoid redundant publication per journal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
